molecular formula C10H15NO4S2 B10866956 Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10866956
M. Wt: 277.4 g/mol
InChI Key: OXCGEAWSMDLTFK-UHFFFAOYSA-N
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Description

Methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate is a complex organic compound with the molecular formula C11H17NO4S2. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including an ester, sulfonamide, and an isobutylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources.

    Introduction of the Ester Group: The ester group can be introduced via esterification reactions using methanol and an acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride and an amine, such as isobutylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylate is unique due to the presence of the isobutylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activities.

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

methyl 3-(2-methylpropylsulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H15NO4S2/c1-7(2)6-11-17(13,14)8-4-5-16-9(8)10(12)15-3/h4-5,7,11H,6H2,1-3H3

InChI Key

OXCGEAWSMDLTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

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